The synthesis of LY2794193 is described in detail in the paper "Synthesis and Pharmacological Characterization of C4β-Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1S,2S,4S,5R,6S)2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY2794193), a Highly Potent and Selective mGlu3 Receptor Agonist" [].
The molecular structure of LY2794193 is characterized by a 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate scaffold with a C4β-amide substituent []. The specific stereochemistry of LY2794193 is (1S,2S,4S,5R,6S) []. This unique structural arrangement contributes to its high potency and selectivity for the mGlu3 receptor [].
LY2794193 has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders []. The mGlu3 receptor is involved in modulating glutamate transmission, which plays a crucial role in learning, memory, and synaptic plasticity. Therefore, selective mGlu3 receptor agonists like LY2794193 hold promise for the treatment of conditions such as:
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9